3-(trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Description
3-(Trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a sulfonamide derivative featuring dual trifluoromethyl (-CF₃) groups: one on the benzene ring and another on the 1,3,4-thiadiazole moiety. This structural configuration enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N3O2S2/c11-9(12,13)5-2-1-3-6(4-5)23(20,21)19-8-18-17-7(22-8)10(14,15)16/h1-4H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEQGKOXHGRTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129537 | |
| Record name | 3-(Trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339103-79-6 | |
| Record name | 3-(Trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339103-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties, alongside synthesis methods and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a sulfonamide group linked to a thiadiazole moiety with trifluoromethyl substitutions. Its molecular formula is with a molecular weight of 355.25 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiadiazole ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide formation : The final step usually involves the reaction of the thiadiazole with a sulfonamide derivative.
Antiviral Activity
Research indicates that derivatives of thiadiazoles exhibit promising antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral strains by inhibiting viral replication. In vitro studies have demonstrated that these compounds can block the proliferation of RNA viruses such as Hepatitis C Virus (HCV) with IC50 values in the micromolar range .
Antibacterial Activity
Thiadiazole derivatives are known for their antibacterial properties. The target compound has been evaluated against several bacterial strains, showing significant inhibition zones in disk diffusion assays. The mechanism of action is believed to involve interference with bacterial enzyme systems essential for cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have reported:
- Cytotoxicity : The compound exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values ranging from 1 to 10 µM .
- Mechanism : Flow cytometry analyses suggest that this compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of p53 expression levels .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is highly dependent on their chemical structure:
- Trifluoromethyl Groups : The presence of trifluoromethyl groups enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins.
- Substituents on the Thiadiazole Ring : Variations in substituents can significantly alter potency; for example, introducing halogens or alkyl groups has been shown to enhance activity against specific targets.
Case Studies
- Antiviral Efficacy : A study demonstrated that a related thiadiazole compound effectively inhibited HCV replication in vitro at concentrations as low as 10 µg/mL .
- Anticancer Properties : In another study, compounds structurally related to the target molecule showed selective cytotoxicity against leukemia cell lines while sparing normal cells .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. The incorporation of trifluoromethyl groups enhances their biological activity. For instance, studies have shown that derivatives of 1,3,4-thiadiazole exhibit potent antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiadiazole derivatives, including 3-(trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant potential for development as an antibacterial agent.
Agrochemicals
Pesticide Development
The compound's structural features make it a candidate for developing new agrochemicals. Thiadiazole derivatives are known for their fungicidal properties. The trifluoromethyl substituents can enhance the lipophilicity and bioavailability of the active compounds.
Case Study: Fungicidal Properties
A series of experiments were conducted to assess the fungicidal activity of this compound against common agricultural pathogens such as Fusarium oxysporum and Botrytis cinerea. The compound exhibited effective control at concentrations as low as 50 ppm.
Comparison with Similar Compounds
Key Observations:
Linker Diversity :
- Sulfonamide linkers (target compound, Celecoxib) are associated with anti-inflammatory activity.
- Acetamide linkers (Flufenacet) correlate with herbicidal activity due to altered target specificity .
Heterocyclic Modifications :
- Thiadiazole rings (target compound, Flufenacet) improve metabolic stability.
- Pyridine/pyrazole systems () may broaden bioactivity spectra, such as kinase inhibition .
Q & A
Q. What are the standard synthetic routes for preparing 3-(trifluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-hydrazinobenzenesulfonamide hydrochloride with trifluoromethyl ketones under reflux in ethanol. Key steps include:
- Reagent Ratios : Use equimolar amounts of 4-hydrazinobenzenesulfonamide hydrochloride and trifluoromethyl ketone precursors (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione).
- Reaction Time : Reflux for 4 hours to ensure complete cyclization .
- Purification : Recrystallization from ethanol yields colorless prisms (74% yield) .
- Optimization : Adjust solvent polarity (e.g., DMF for slower reactions) or introduce catalytic acid/base to enhance regioselectivity. Monitor by TLC or HPLC for intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
